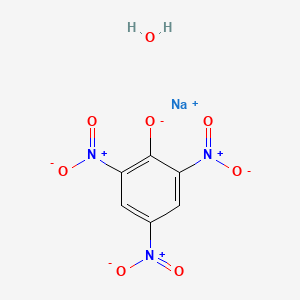
Picric acid, sodium salt, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picric acid is a pale yellow, odorless crystal that is slightly soluble in water and primarily used as a staining reagent and in synthesis reactions . The sodium salt form of picric acid is often used in various industrial and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Picric acid can be synthesized by sulfonating phenol and then treating it with nitric acid. Another method involves treating benzene with nitric acid and mercuric nitrate by nitration of 2-tert-butyl-4,6-dinitrophenol . The sodium salt of picric acid can be prepared by neutralizing picric acid with sodium hydroxide.
Industrial Production Methods: Industrial production of picric acid involves the nitration of phenol or phenolsulfonic acid. The process requires careful control of temperature and reaction conditions to ensure safety and yield. The sodium salt is then produced by reacting the picric acid with sodium hydroxide in an aqueous solution.
Analyse Chemischer Reaktionen
Types of Reactions: Picric acid, sodium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms salts on contact with metals such as copper, lead, mercury, zinc, nickel, and iron, which are more sensitive explosives than picric acid itself .
Common Reagents and Conditions:
Oxidation: Picric acid can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to picramic acid using reducing agents like hydrogen sulfide.
Substitution: Picric acid can undergo nitration and sulfonation reactions.
Major Products:
Oxidation: Produces various nitro compounds.
Reduction: Produces picramic acid.
Substitution: Produces different nitro and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Picric acid, sodium salt, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.
Biology: Employed in staining techniques for microscopic specimens.
Medicine: Historically used as an antiseptic and for burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of picric acid involves its ability to form salts with metals and other compounds. These salts are often more reactive and sensitive than picric acid itself. The compound’s effects are primarily due to its strong acidic nature and its ability to undergo various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Picric acid, sodium salt, hydrate can be compared with other similar compounds such as:
Trinitrotoluene (TNT): Both are nitroaromatic compounds used in explosives, but TNT is less sensitive to mechanical stimuli.
Dunnite (Ammonium picrate): More powerful but less stable than picric acid.
Uniqueness: Picric acid is unique due to its strong acidic nature and its ability to form highly sensitive salts with metals, making it useful in various applications from explosives to staining reagents.
Eigenschaften
CAS-Nummer |
73771-13-8 |
|---|---|
Molekularformel |
C6H4N3NaO8 |
Molekulargewicht |
269.10 g/mol |
IUPAC-Name |
sodium;2,4,6-trinitrophenolate;hydrate |
InChI |
InChI=1S/C6H3N3O7.Na.H2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;;/h1-2,10H;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
QPLRMNSYVHRSDW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


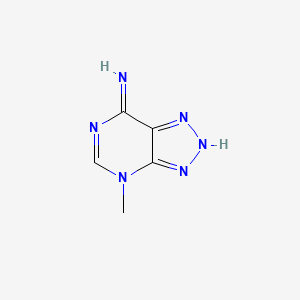
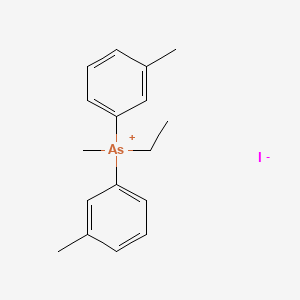
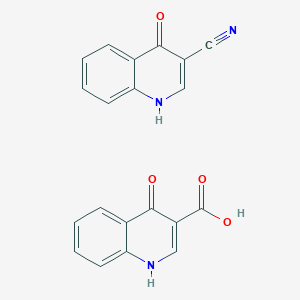
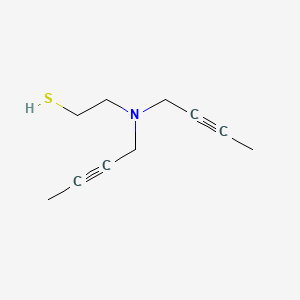
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
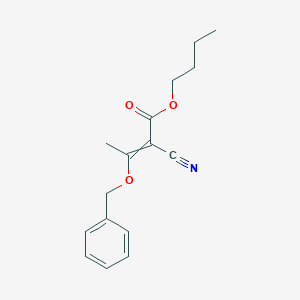
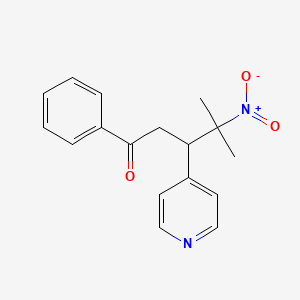

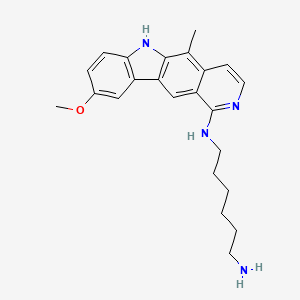
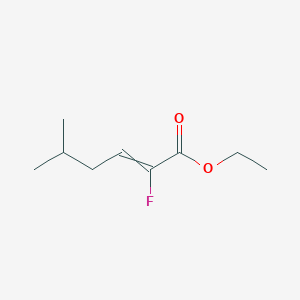


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

